Cas no 2229363-11-3 (tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate)

tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate
- 2229363-11-3
- EN300-1887892
- tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate
-
- インチ: 1S/C15H23BrN2O2/c1-10-5-6-11(7-13(10)16)12(8-17)9-18-14(19)20-15(2,3)4/h5-7,12H,8-9,17H2,1-4H3,(H,18,19)
- InChIKey: VEVQFGQWQCUMHU-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1)C(CN)CNC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 342.09429g/mol
- 同位素质量: 342.09429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887892-0.05g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1887892-0.1g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1887892-2.5g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1887892-0.5g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1887892-1.0g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1887892-1g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1887892-0.25g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1887892-5.0g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1887892-5g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1887892-10g |
tert-butyl N-[3-amino-2-(3-bromo-4-methylphenyl)propyl]carbamate |
2229363-11-3 | 10g |
$5037.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamateに関する追加情報
Introduction to tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate (CAS No. 2229363-11-3)
tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate (CAS No. 2229363-11-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino functional group, and a substituted phenyl ring. These structural elements contribute to its chemical stability and biological activity, making it a valuable candidate for various therapeutic applications.
The tert-butyl group in the compound provides enhanced stability and resistance to degradation, which is crucial for maintaining the compound's efficacy in biological systems. The amino functional group, on the other hand, plays a vital role in the compound's ability to interact with biological targets, such as enzymes and receptors. The 3-bromo-4-methylphenyl substituent adds further complexity and specificity to the molecule, influencing its pharmacological properties.
Recent studies have focused on the synthesis and characterization of tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production in industrial settings. The synthetic route typically involves the coupling of a brominated aryl compound with an amino alcohol derivative, followed by protection of the amino group with a tert-butyl carbamate moiety.
In terms of biological activity, tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate has shown promising results in several preclinical studies. Research has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. Specifically, this compound has been found to exhibit selective binding to certain GPCRs, suggesting its potential use in treating conditions such as neurological disorders and cardiovascular diseases.
Moreover, tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate has also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. Additionally, preliminary toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide valuable insights into the compound's therapeutic potential and help guide its development as a novel pharmaceutical agent.
In conclusion, tert-butyl N-3-amino-2-(3-bromo-4-methylphenyl)propylcarbamate (CAS No. 2229363-11-3) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development. As research continues to uncover new applications and optimize its properties, this compound has the potential to contribute significantly to the treatment of various diseases and conditions.
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